
Methyl 5-bromo-6-chloropicolinate
Übersicht
Beschreibung
Methyl 5-bromo-6-chloropicolinate is a chemical compound with the molecular formula C7H5BrClNO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Methyl 5-bromo-6-chloropicolinate is 250.48 . The InChI Key is WINGWVOUOFMOJQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 5-bromo-6-chloropicolinate is an off-white to pale-yellow to yellow-brown to brown solid . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Crystallography
Field
This application falls under the field of Crystallography .
Application Summary
“Methyl 5-bromo-6-chloropicolinate” has been used in the study of crystal structures. The crystal structure of a related compound, 5-bromopicolinic acid monohydrate, has been analyzed .
Method of Application
The crystal structure was determined using X-ray diffraction techniques. The compound was synthesized and then its structure was analyzed using a Bruker APEX-II diffractometer .
Results
The study resulted in a detailed understanding of the crystal structure of 5-bromopicolinic acid monohydrate. The molecular structure and atomic coordinates were determined .
Medicinal Chemistry
Field
This application falls under the field of Medicinal Chemistry .
Application Summary
“Methyl 5-bromo-6-chloropicolinate” and its derivatives have been studied for their potential as α-glucosidase and α-amylase inhibitors, which could have implications for the treatment of Type II diabetes mellitus .
Method of Application
The compounds were synthesized and characterized using spectroscopic and single crystal X-ray diffraction techniques. They were then evaluated through enzymatic assays in vitro for inhibitory effect against α-glucosidase and α-amylase activities .
Results
Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose. Some compounds also showed the capability to increase the phagocytic ability of Raw-264,7 cells in the presence of lipopolysaccharide (LPS) stimuli .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-bromo-6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWGHRWBXIRYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673231 | |
| Record name | Methyl 5-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-chloropicolinate | |
CAS RN |
1214353-79-3 | |
| Record name | Methyl 5-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


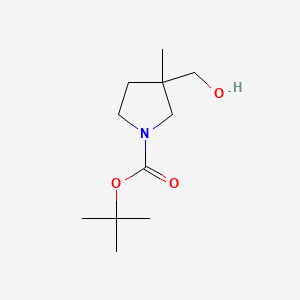
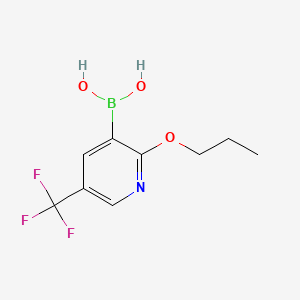
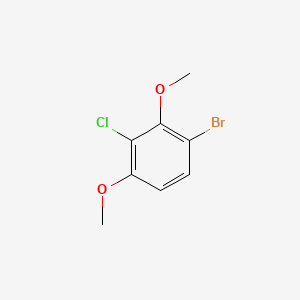
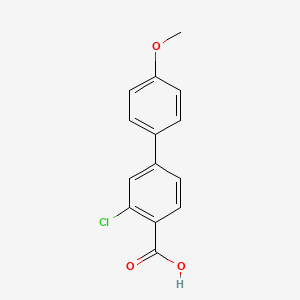
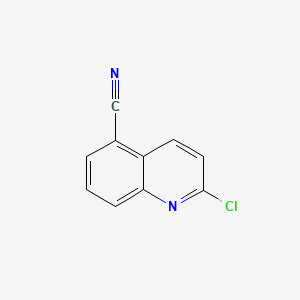
![N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine](/img/structure/B567663.png)
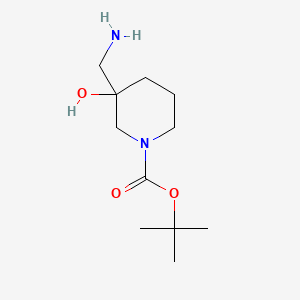
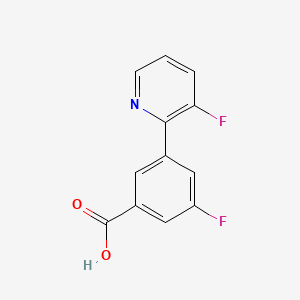
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B567672.png)
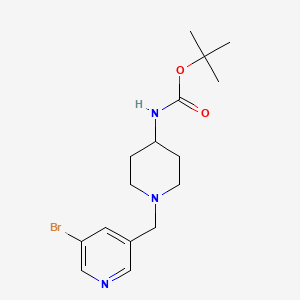
![1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B567675.png)
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B567676.png)
![4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567677.png)